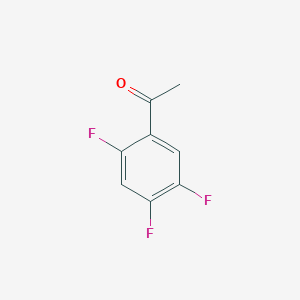

2',4',5'-Trifluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLJUZWNNFHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344099 | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129322-83-4 | |

| Record name | 1-(2,4,5-Trifluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129322-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',5'-Trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',4',5'-Trifluoroacetophenone molecular structure and weight

An In-depth Technical Guide to 2',4',5'-Trifluoroacetophenone

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis. Its trifluorinated phenyl ring makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name 1-(2,4,5-trifluorophenyl)ethanone, possesses a molecular formula of C₈H₅F₃O.[1][2] The structure consists of an acetophenone core where the phenyl group is substituted with three fluorine atoms at the 2, 4, and 5 positions. This substitution pattern significantly influences the compound's reactivity and physicochemical properties.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₅F₃O[1][2] |

| Molecular Weight | 174.12 g/mol [1][2] |

| CAS Number | 129322-83-4[1] |

| Appearance | White to almost white clear liquid[1] |

| Density | 1.331 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.472[3] |

| Boiling Point | 63-64 °C at 10 mbar |

| Flash Point | 71 °C (closed cup) |

Applications in Research and Development

This compound is a versatile reagent with applications in several areas of chemical research and industry:

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] It is also used in the preparation of indazolylpyrazolopyrimidines, which act as type I B-Raf inhibitors with potential antitumor activity.[3]

-

Fluorinated Compounds : The presence of the trifluorophenyl moiety makes it an essential precursor for creating more complex fluorinated derivatives. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[1]

-

Material Science : This compound is utilized in the formulation of advanced polymers and coatings that require high thermal and chemical resistance.[1]

-

Organic Synthesis : It serves as a fundamental building block, enabling the construction of complex molecular architectures through various organic reactions.[1]

Experimental Protocols

Synthesis of this compound

The following protocol details a method for the synthesis of this compound from 2,4,5-trifluorobenzoyl chloride.[4]

Materials:

-

2,4,5-trifluorobenzoyl chloride (194.5 g, 1 mol)

-

Ethoxymagnesium malonic ester (1.1 mol)

-

Diethyl ether (225 ml)

-

Ethanol (100 ml)

-

Ice water (500 ml)

-

Concentrated sulphuric acid

-

Acetic acid (300 ml)

Procedure:

-

A solution of 194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride in 100 ml of diethyl ether is heated to reflux.

-

A solution of 1.1 mol of ethoxymagnesium malonic ester in 100 ml of ethanol and 125 ml of diethyl ether is added dropwise over 30 minutes.

-

The mixture is stirred for 1 hour under reflux.

-

After cooling, the reaction mixture is poured into 500 ml of ice water and the pH is adjusted to 1 with concentrated sulphuric acid.

-

The organic layer is separated.

-

The separated organic material is dissolved in 300 ml of acetic acid.

-

37.5 ml of concentrated sulphuric acid is added, and the mixture is heated to reflux for 6 hours until the evolution of CO₂ ceases.

-

The reaction mixture is cooled and poured into water.

-

The organic phase is separated and purified by distillation to yield 2,4,5-Trifluoroacetophenone.

The reported yield for this procedure is 47% of the theoretical maximum.[4]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2',4',5'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',5'-Trifluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details two primary synthetic pathways, including in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable building block for the synthesis of novel bioactive compounds. This guide focuses on two principal methods for its preparation: the Friedel-Crafts acylation of 1,2,4-trifluorobenzene and a multi-step synthesis commencing from 2,4,5-trifluorobenzoyl chloride.

Synthetic Pathways

Two well-established routes for the synthesis of this compound are detailed below.

Method 1: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

The Friedel-Crafts acylation is a direct and efficient method for the preparation of aromatic ketones. In this pathway, 1,2,4-trifluorobenzene is acylated using an acetylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation pathway to this compound.

Method 2: Synthesis from 2,4,5-Trifluorobenzoyl Chloride

This alternative route involves the reaction of 2,4,5-trifluorobenzoyl chloride with an ethoxymagnesium malonic ester, followed by hydrolysis and decarboxylation to yield the desired ketone.[2] While this method involves more steps than the Friedel-Crafts acylation, it offers an alternative for specific laboratory settings or when the primary precursors for the Friedel-Crafts reaction are unavailable.

Caption: Multi-step synthesis from 2,4,5-trifluorobenzoyl chloride.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

This protocol is a standard procedure for Friedel-Crafts acylation and has been adapted for the synthesis of this compound.[3]

Materials:

-

1,2,4-Trifluorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents).

-

Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

-

To this mixture, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis from 2,4,5-Trifluorobenzoyl Chloride

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

2,4,5-Trifluorobenzoyl chloride

-

Ethoxymagnesium malonic ester

-

Diethyl ether

-

Ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Ice water

Procedure:

-

In a reaction vessel, heat a solution of 194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride in 100 ml of diethyl ether to reflux.[2]

-

Prepare a solution of 1.1 mol of ethoxymagnesium malonic ester in 100 ml of ethanol and 125 ml of diethyl ether.[2]

-

Add the ethoxymagnesium malonic ester solution dropwise to the refluxing 2,4,5-trifluorobenzoyl chloride solution over 30 minutes.[2]

-

Continue stirring the mixture under reflux for 1 hour.[2]

-

After cooling, pour the reaction mixture into 500 ml of ice water and adjust the pH to 1 with concentrated sulfuric acid.[2]

-

Separate the organic layer.

-

Dissolve the organic material in 300 ml of acetic acid and add 37.5 ml of concentrated sulfuric acid.[2]

-

Heat the mixture to reflux for 6 hours until the evolution of CO₂ ceases.[2]

-

Cool the reaction mixture and pour it into water.

-

Separate the organic phase and purify by distillation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| 2,4,5-Trifluorobenzoyl Chloride | C₇H₂ClF₃O | 194.54 |

| This compound | C₈H₅F₃O | 174.12 |

Table 2: Reaction Conditions and Yields

| Synthesis Method | Key Reagents | Catalyst | Solvent(s) | Typical Yield | Reference |

| Friedel-Crafts Acylation | 1,2,4-Trifluorobenzene, Acetyl Chloride | AlCl₃ | Dichloromethane | ~70-80% | [3] |

| From 2,4,5-Trifluorobenzoyl Chloride | 2,4,5-Trifluorobenzoyl Chloride, Ethoxymagnesium malonic ester | None | Diethyl ether, Ethanol, Acetic acid | 47% | [2] |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 63-64 °C at 10 mbar |

| Density | ~1.35 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.47 |

Conclusion

This technical guide provides detailed synthetic procedures and comparative data for the preparation of this compound. The Friedel-Crafts acylation of 1,2,4-trifluorobenzene represents a more direct and higher-yielding approach. The alternative multi-step synthesis from 2,4,5-trifluorobenzoyl chloride offers a viable, albeit lower-yielding, alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The information presented herein is intended to be a valuable resource for chemists engaged in the synthesis of fluorinated compounds for pharmaceutical and materials science applications.

References

The Dawn of a New Class of Molecules: Early Research and Discovery of Trifluoroacetophenone Compounds

A deep dive into the foundational synthesis, characterization, and initial explorations of trifluoroacetophenone compounds, molecules that have become pivotal in modern drug discovery and materials science.

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial understanding of trifluoroacetophenone compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the pioneering synthetic methodologies, presents key quantitative data from early studies, and explores the initial investigations into the unique properties conferred by the trifluoromethyl group.

Introduction: The Advent of Organofluorine Chemistry

The late 19th and early 20th centuries marked a period of intense exploration in organic chemistry, with scientists systematically investigating the effects of incorporating halogen atoms into organic molecules. Among these, fluorine stood out for its extreme reactivity and the unique properties it imparted to the resulting compounds. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s laid the groundwork for what would become the vast field of organofluorine chemistry.[1][2] Swarts developed methods to introduce fluorine into organic molecules, most notably through the use of antimony trifluoride (SbF₃), a reagent that bears his name (the Swarts reaction).[3][4] His synthesis of trifluoroacetic acid in 1922 was a landmark achievement, providing a key building block for more complex fluorinated molecules.[1]

It was within this context of burgeoning interest in organofluorine compounds that the first trifluoroacetophenone derivatives were synthesized and studied. The introduction of the trifluoromethyl (-CF₃) group, a highly electronegative and metabolically stable moiety, into the acetophenone scaffold would later prove to have profound implications for medicinal chemistry and materials science.[5]

The First Synthesis: A Landmark Achievement

The first documented synthesis of α,α,α-trifluoroacetophenone was a significant milestone in organofluorine chemistry. While detailed records from the earliest period can be sparse, the foundational methods developed by Swarts and his contemporaries for the synthesis of trifluoromethyl-containing aromatics were instrumental. One of the earliest and most straightforward approaches involved the reaction of a phenyl Grignard reagent with trifluoroacetic anhydride or a related trifluoroacetylating agent.

The general workflow for this early synthetic approach can be visualized as follows:

Experimental Protocol: Grignard-based Synthesis of α,α,α-Trifluoroacetophenone (Historical Reconstruction)

The following protocol is a reconstruction of the likely methods used in the early 20th century, based on the common laboratory practices of the era.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Trifluoroacetic anhydride

-

Dilute hydrochloric or sulfuric acid

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings were covered with anhydrous diethyl ether. A small crystal of iodine was often added to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether was then added dropwise to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Trifluoroacetic Anhydride: The flask containing the phenylmagnesium bromide solution was cooled in an ice-salt bath. A solution of trifluoroacetic anhydride in anhydrous diethyl ether was added dropwise with vigorous stirring. The reaction is highly exothermic and careful temperature control was crucial. A grayish-white precipitate would typically form.

-

Hydrolysis and Work-up: After the addition of the trifluoroacetic anhydride was complete, the reaction mixture was allowed to warm to room temperature and then poured slowly onto a mixture of crushed ice and dilute hydrochloric or sulfuric acid. This step hydrolyzed the magnesium salts and protonated the product.

-

Isolation and Purification: The ether layer was separated, and the aqueous layer was extracted with additional portions of diethyl ether. The combined ether extracts were washed with water, a dilute sodium bicarbonate solution to remove any unreacted trifluoroacetic acid, and finally with brine. The ethereal solution was then dried over a suitable drying agent like anhydrous calcium chloride. The ether was removed by distillation, and the crude trifluoroacetophenone was purified by fractional distillation under reduced pressure.

Early Characterization and Physical Properties

Initial characterization of the newly synthesized trifluoroacetophenone compounds relied on classical methods such as boiling point and melting point determination, density measurements, and elemental analysis. Spectroscopic methods, which are routine today, were not available in the very early days of this research.

The table below summarizes some of the key physical properties of 2,2,2-trifluoroacetophenone as reported in early and subsequent literature.

| Property | Value |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol [6] |

| Boiling Point | 165-166 °C[6] |

| Melting Point | -40 °C[6] |

| Density | 1.24 g/cm³[6] |

| Appearance | Colorless liquid |

Initial Reactivity Studies

Early researchers were keen to understand how the presence of the highly electronegative trifluoromethyl group influenced the reactivity of the acetophenone core. Key areas of investigation included:

-

Carbonyl Reactivity: The electron-withdrawing nature of the trifluoromethyl group was found to significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, acetophenone.

-

Enolization: The acidity of the α-protons in compounds that possessed them was also a subject of early study, with the trifluoromethyl group influencing the stability of the corresponding enolate.

-

Stability: The carbon-fluorine bond is exceptionally strong, imparting significant thermal and chemical stability to the trifluoromethyl group. This stability was a key observation in early studies and remains a cornerstone of its utility in modern applications.

The logical flow of these early reactivity investigations can be represented as follows:

Early Biological Investigations

While the widespread use of trifluoroacetophenone derivatives in pharmaceuticals came much later, the unique properties of organofluorine compounds sparked early interest in their potential biological effects. The high lipophilicity and metabolic stability conferred by the trifluoromethyl group were recognized as desirable attributes for bioactive molecules.[7] Early studies, though limited by the available biological assays, explored the general toxicity and physiological effects of these new compounds. These initial forays, while not yielding immediate therapeutic breakthroughs, laid the crucial groundwork for the later development of a vast array of fluorinated drugs.

Conclusion

The early research and discovery of trifluoroacetophenone compounds represent a pivotal chapter in the history of organofluorine chemistry. Building on the foundational work of pioneers like Frédéric Swarts, the first syntheses and characterizations of these molecules opened the door to a new area of chemical exploration. The initial observations of their unique reactivity and stability, driven by the powerful electronic effects of the trifluoromethyl group, provided the fundamental understanding that underpins their widespread use today in pharmaceuticals, agrochemicals, and advanced materials. This early work serves as a testament to the enduring impact of fundamental chemical research on modern science and technology.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. Frédéric Swarts - Wikiwand [wikiwand.com]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2,4,5-Trifluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2,4,5-trifluorophenyl)ethan-1-one, a key intermediate in the synthesis of various pharmaceuticals. This document outlines its chemical identity, physical and chemical properties, and its application in the development of targeted cancer therapies.

Core Concepts

IUPAC Name: 1-(2,4,5-trifluorophenyl)ethan-1-one[1][2]

Synonyms: 2',4',5'-Trifluoroacetophenone, 1-(2,4,5-Trifluorophenyl)ethanone, Ethanone, 1-(2,4,5-trifluorophenyl)-[1][3]

Chemical Structure:

References

2',4',5'-Trifluoroacetophenone: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its trifluorinated phenyl ring significantly influences its chemical properties, including solubility and stability, which are critical parameters for its application in drug discovery and development, as well as in materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with general experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O | [2] |

| Molecular Weight | 174.12 g/mol | [2][3] |

| Appearance | White to almost white clear liquid | [1] |

| Density | 1.331 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.472 | [3] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [3] |

| CAS Number | 129322-83-4 | [2][3] |

Solubility Profile

Qualitative Solubility:

| Solvent Type | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Based on its use as a reagent in a solution with acetonitrile.[4] |

| (e.g., Acetonitrile, DMSO, DMF, THF) | ||

| Polar Protic Solvents | Sparingly Soluble to Soluble | The ketone functionality can act as a hydrogen bond acceptor. |

| (e.g., Methanol, Ethanol) | ||

| Non-Polar Organic Solvents | Soluble | The aromatic ring and the overall molecule's limited polarity suggest solubility. |

| (e.g., Toluene, Dichloromethane) | ||

| Aqueous Solutions | Insoluble to Sparingly Soluble | A related compound, 2,2,2-Trifluoroacetophenone, is reported to be insoluble in water.[5][6] The presence of the trifluorinated phenyl ring in this compound likely results in low aqueous solubility. |

Stability Profile

Detailed experimental data on the stability of this compound under various conditions (pH, temperature, light) are limited in the available literature. However, general stability can be inferred from the properties of fluorinated aromatic ketones.

-

Thermal Stability: Fluorinated compounds often exhibit high thermal stability. While specific degradation temperatures for this compound are not documented, a related compound, 2,2,2-Trifluoroacetophenone, is noted to be stable under normal temperatures and pressures.[5]

-

pH Stability: The stability of fluorinated compounds can be significant. For instance, 2'-fluoroarabinonucleic acid shows dramatically increased stability in acidic conditions compared to its non-fluorinated counterparts.[7] While direct data for this compound is unavailable, it is expected to be relatively stable in neutral and mildly acidic or basic conditions. However, strong acids or bases, especially at elevated temperatures, could potentially lead to degradation.

-

Photostability: Information regarding the photostability of this compound is not available. Aromatic ketones can be susceptible to photochemical reactions, and therefore, protection from light is generally recommended for long-term storage.

-

Chemical Incompatibility: 2,2,2-Trifluoroacetophenone is incompatible with strong oxidizing agents.[5] It is reasonable to assume that this compound shares this incompatibility.

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be adapted for its characterization.

Solubility Determination (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways and to assess the intrinsic stability of a compound.

Caption: Logic diagram for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic: Treat with a solution of a strong acid (e.g., 0.1 M HCl) at room and elevated temperatures.

-

Basic: Treat with a solution of a strong base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose solid and solution samples to elevated temperatures.

-

Photolytic: Expose solutions to a light source (e.g., UV or fluorescent lamp).

-

-

Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties influenced by its trifluorinated aromatic ring. While quantitative data on its solubility and stability are not extensively documented in public literature, its chemical structure suggests good solubility in common organic solvents and likely low aqueous solubility. The presence of fluorine atoms is generally associated with enhanced thermal and chemical stability. For definitive characterization, it is recommended that researchers and drug development professionals perform specific solubility and stability studies using standard methodologies as outlined in this guide. Further investigation into these parameters will enable a more robust and predictable application of this compound in various scientific and industrial fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H5F3O | CID 594417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2′,4′,5′-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cpachem.com [cpachem.com]

- 5. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 2',4',5'-Trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 2',4',5'-Trifluoroacetophenone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

dot

Caption: Workflow of Spectroscopic Analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the fluorine substituents on the aromatic ring, both ¹H and ¹³C NMR spectra of this compound exhibit complex splitting patterns due to H-F and C-F coupling.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Triplet | 3H | -CH₃ |

| ~7.3 - 7.5 | Multiplet | 1H | Ar-H |

| ~7.6 - 7.8 | Multiplet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -CH₃ |

| ~105 - 125 (multiple peaks with C-F coupling) | Ar-C |

| ~145 - 160 (multiple peaks with C-F coupling) | Ar-C-F |

| ~195 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

Table 3: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000 - 2850 | Medium | C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1300 - 1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z | Relative Abundance | Assignment |

| 174 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | High | [M - CH₃]⁺ |

| 131 | Moderate | [M - CH₃ - CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility. While specific parameters for this compound are not extensively published, the following outlines general methodologies for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), at a concentration of 5-10 mg/mL.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For detailed analysis of coupling, 2D NMR experiments like COSY and HSQC may be employed.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[1]

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The interplay between different spectroscopic techniques provides a comprehensive picture of a molecule's structure.

dot

Caption: Interrelation of spectroscopic data for structural elucidation.

References

A Technical Guide to 2',4',5'-Trifluoroacetophenone: A Key Building Block in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that has emerged as a critical starting material and intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique trifluorinated phenyl ring provides advantageous properties to derivative compounds, including enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, which can lead to better bioavailability. This technical guide provides an in-depth overview of the commercial availability of this compound, its application in the synthesis of prominent B-Raf inhibitors and anti-inflammatory agents, and the associated biological signaling pathways.

Commercial Availability and Specifications

A reliable supply of high-purity this compound is crucial for consistent and reproducible research and manufacturing outcomes. Several chemical suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of commercially available this compound.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Sigma-Aldrich | 122853-37-6 | 99% | C8H5F3O | 174.12 | Liquid |

| Chem-Impex | 129322-83-4 | ≥ 97% (GC) | C8H5F3O | 174.12 | White to almost white clear liquid |

| TCI | 129322-83-4 | >97.0% (GC) | C8H5F3O | 174.12 | Liquid |

| Lab Pro Inc. | 129322-83-4 | Min. 97.0% (GC) | C8H5F3O | 174.12 | Very Pale Yellow Liquid |

| CPAChem | 129322-83-4 | Certified Reference Material | C8H5F3O | 174.12 | 100 mg |

| XIAMEN EQUATION CHEMICAL CO.,LTD | 129322-83-4 | Industrial Grade | C8H5F3O | 174.12 | Not Specified |

| ChemNet | 129322-83-4 | Not Specified | C8H5F3O | 174.12 | Not Specified |

Application in the Synthesis of B-Raf Inhibitors

Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in various cancers, most notably melanoma.[1] This has made the B-Raf protein a prime target for cancer therapy. This compound is a key precursor for the synthesis of 2,4,5-trifluorophenylacetic acid, a crucial intermediate in the production of the B-Raf inhibitor Dabrafenib.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from this compound

This two-step synthesis involves a Willgerodt-Kindler reaction followed by hydrolysis.

Step 1: Synthesis of Thio-2,4,5-trifluorophenylacetic acid amide

-

In a suitable reaction vessel, combine 1 mole of this compound, 1.5 moles of sulfur, 1.5 moles of dimethylamine hydrochloride, and 1.5 moles of sodium acetate in 400 mL of N,N-dimethylformamide (DMF).

-

Initiate stirring and slowly heat the mixture to 100°C.

-

Maintain the reaction at this temperature for 3 to 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (this compound) is no longer detectable.

-

After completion, pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Filter the precipitate and wash the filter cake with water.

-

Recrystallize the crude product from ethanol to obtain pure thio-2,4,5-trifluorophenylacetic acid amide. The expected yield is approximately 90%.[2]

Step 2: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid

A detailed, generalized protocol for the hydrolysis of the thioamide to the corresponding carboxylic acid would involve heating the thioamide in the presence of a strong acid or base. For example, refluxing with aqueous sodium hydroxide followed by acidification would yield the desired 2,4,5-trifluorophenylacetic acid.

The RAF-MEK-ERK Signaling Pathway and B-Raf Inhibition

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[1] B-Raf inhibitors like Vemurafenib and Dabrafenib specifically target the mutated B-Raf protein, inhibiting its kinase activity and thereby blocking downstream signaling.[3][4]

Application in the Synthesis of Anti-Inflammatory Agents

This compound derivatives are also valuable in the development of novel anti-inflammatory drugs. For instance, trifluoromethyl-containing pyrazole derivatives, structurally related to the selective COX-2 inhibitor Celecoxib, can be synthesized using fluorinated acetophenone precursors.

Experimental Protocol: Synthesis of a Celecoxib Analogue

The synthesis of Celecoxib and its analogues typically involves the condensation of a 1,3-dione with a substituted hydrazine. A key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, can be prepared from 4-methylacetophenone and ethyl trifluoroacetate. While not directly starting from this compound, this highlights the utility of fluorinated acetophenones in generating the core structures of such anti-inflammatory agents.

Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione:

-

Dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).

-

Add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol), followed by ethyl trifluoroacetate (63.58 g, 0.447 mol) at 25-30°C.

-

Raise the temperature of the reaction mixture to 55-60°C and stir for approximately 4 hours until the reaction is complete.

-

Cool the reaction mass to 20-25°C and wash with 10% aqueous hydrochloric acid (200 ml).

-

Separate the layers and concentrate the organic layer under reduced pressure to yield the product as an oily mass.[5]

This intermediate can then be reacted with a suitable hydrazine, such as 4-hydrazinophenylsulfonamide, to form the pyrazole ring system characteristic of Celecoxib.[6]

The NF-κB Signaling Pathway and COX-2 Inhibition in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7] Pro-inflammatory stimuli, such as TNF-α, activate this pathway, leading to the transcription of genes encoding inflammatory mediators, including COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key drivers of inflammation and pain.[8] Selective COX-2 inhibitors like Celecoxib exert their anti-inflammatory effects by blocking the production of prostaglandins. Furthermore, studies have shown that Celecoxib can also directly inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory properties.[7][9][10]

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced pharmaceutical agents. Its incorporation into molecules can significantly enhance their therapeutic properties. This guide has provided an overview of its commercial availability, detailed its application in the synthesis of a key intermediate for B-Raf inhibitors, and outlined its relevance in the development of anti-inflammatory drugs. The provided experimental insights and signaling pathway diagrams offer a foundational understanding for researchers and professionals engaged in the design and development of novel therapeutics. As the demand for targeted and more effective drugs continues to grow, the importance of key intermediates like this compound in medicinal chemistry is set to increase.

References

- 1. Constant activation of the RAF-MEK-ERK pathway as a diagnostic and therapeutic target in hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]

- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. zenodo.org [zenodo.org]

- 7. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2',4',5'-Trifluoroacetophenone: A Versatile Building Block for Heterocyclic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and imparts unique properties to the resulting heterocyclic systems. These properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, make this compound an attractive building block in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from this compound, highlighting its utility in generating compounds with potential therapeutic applications.

Application in the Synthesis of Bioactive Heterocycles

The trifluoromethyl group and the reactive ketone functionality of this compound enable its participation in a variety of cyclization and condensation reactions to form diverse heterocyclic systems. These heterocycles are often associated with a broad spectrum of biological activities, including antimicrobial and anticonvulsant effects.

Key Applications Include:

-

Synthesis of Pyrimidines: As crucial components of nucleic acids, pyrimidine derivatives exhibit a wide range of pharmacological properties.

-

Synthesis of Quinoxalines: These compounds are known for their diverse biological activities, including potential as anticonvulsant agents.

-

Synthesis of Thiophenes: Thiophene-containing molecules are recognized for their therapeutic potential, including antimicrobial properties.

-

Synthesis of 1,4-Diazepines: This class of compounds is well-established for its anxiolytic, sedative, and anticonvulsant effects.

Experimental Protocols

The following sections detail the synthesis of key intermediates and their subsequent conversion into various heterocyclic systems.

Protocol 1: Synthesis of 2,4,5-Trifluoroacetophenone

A common route for the synthesis of this compound involves the reaction of 2,4,5-trifluorobenzoyl chloride with an ethoxymagnesium malonic ester, followed by hydrolysis and decarboxylation.[1]

Materials:

-

2,4,5-trifluorobenzoyl chloride

-

Ethoxymagnesium malonic ester

-

Diethyl ether

-

Ethanol

-

Concentrated sulfuric acid

-

Acetic acid

Procedure:

-

A solution of 194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride in 100 ml of diethyl ether is heated to reflux.

-

A solution of 1.1 mol of ethoxymagnesium malonic ester in 100 ml of ethanol and 125 ml of diethyl ether is added dropwise over 30 minutes.

-

The mixture is stirred under reflux for 1 hour.

-

After cooling, the reaction mixture is poured into 500 ml of ice water and the pH is adjusted to 1 with concentrated sulfuric acid.

-

The organic layer is separated, dissolved in 300 ml of acetic acid, and 37.5 ml of concentrated sulfuric acid is added.

-

The mixture is heated to reflux for 6 hours until the evolution of CO2 ceases.

-

After cooling, the mixture is poured into water, and the organic phase is separated and distilled to yield this compound.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Yield | Boiling Point |

| This compound | 2,4,5-trifluorobenzoyl chloride | Ethoxymagnesium malonic ester, H₂SO₄, Acetic Acid | 47% | 63-64 °C at 10 mbar |

Protocol 2: Synthesis of (E)-1-(2,4,5-Trifluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcones)

Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrimidines. They are typically synthesized via a Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous sodium hydroxide solution

General Procedure:

-

Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise while stirring.

-

Continue stirring at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Workflow for Chalcone Synthesis

References

The Versatility of 2',4',5'-Trifluoroacetophenone in Medicinal Chemistry: Applications and Protocols

For Immediate Release

[City, State] – [Date] – 2',4',5'-Trifluoroacetophenone, a versatile fluorinated building block, is gaining significant traction in medicinal chemistry for the development of novel therapeutic agents. Its unique trifluorophenyl moiety contributes to enhanced biological activity, improved metabolic stability, and increased lipophilicity of drug candidates, making it a valuable starting material for the synthesis of a wide range of bioactive molecules. This application note provides a detailed overview of the applications of this compound in the synthesis of potent B-Raf inhibitors for cancer therapy, as well as its utility in developing novel anti-inflammatory and analgesic agents.

Application in the Synthesis of B-Raf Inhibitors

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the B-Raf kinase, a key component of this pathway, are prevalent in various cancers, most notably in melanoma. This has made B-Raf a prime target for anti-cancer drug development. This compound serves as a crucial precursor for the synthesis of potent B-Raf inhibitors, such as Vemurafenib (PLX4032).

The trifluorinated phenyl ring of this compound is a key structural feature in these inhibitors, contributing to their high potency and selectivity. The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity.

Synthetic Pathway Overview for B-Raf Inhibitors

A general synthetic approach to B-Raf inhibitors utilizing this compound as a starting material is outlined below. This workflow highlights the key transformations involved in constructing the core scaffold of these targeted therapies.

Caption: General synthetic workflow for B-Raf inhibitors.

Experimental Protocol: Synthesis of a B-Raf Inhibitor Intermediate from this compound

This protocol describes the initial steps in the synthesis of a key intermediate for B-Raf inhibitors, starting from this compound. This process involves the conversion of the acetophenone to a phenylacetic acid derivative, a common strategy in the synthesis of various pharmaceuticals.

Step 1: Synthesis of 2,4,5-Trifluorophenylacetic acid via Willgerodt-Kindler Reaction

-

Reaction Setup: In a well-ventilated fume hood, a mixture of this compound (1 mole), sulfur (1.5 moles), and morpholine (2 moles) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 130-140 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a solution of hydrochloric acid (10% v/v). The resulting thiomorpholide intermediate is extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude thiomorpholide is then hydrolyzed by refluxing with a mixture of acetic acid and concentrated sulfuric acid for 6-8 hours.

-

Purification: Upon cooling, the reaction mixture is poured into ice water, and the precipitated 2,4,5-trifluorophenylacetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of Anti-inflammatory and Analgesic Agents

Chronic inflammation and pain are debilitating conditions affecting a large population. This compound serves as a versatile scaffold for the development of novel anti-inflammatory and analgesic agents. The introduction of the trifluorophenyl group can enhance the potency and modulate the pharmacokinetic properties of these compounds.

Synthesis of Chalcone and Pyrazole Derivatives

A common strategy involves the synthesis of chalcones via Claisen-Schmidt condensation, which can then be cyclized to form various heterocyclic compounds, such as pyrazoles, known for their anti-inflammatory and analgesic properties.

Experimental Workflow for Chalcone and Pyrazole Synthesis

The Role of 2',4',5'-Trifluoroacetophenone in Agrochemical Development: A Review of Its Potential as a Key Building Block

Introduction

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a versatile and valuable intermediate in the synthesis of novel agrochemicals. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties that are highly desirable in the development of effective crop protection agents. While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of fungicides, herbicides, and insecticides. This suggests its role as a crucial building block in the discovery and development of new active ingredients. This document outlines the potential applications of this compound in agrochemical development, supported by synthetic strategies and general experimental protocols.

Application in Fungicide Development

The trifluorophenyl moiety of this compound is a key feature in a number of potent fungicides. It can be incorporated into various heterocyclic scaffolds known for their antifungal properties, such as pyrazoles, triazoles, and oxazoles.

Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound can be a precursor to the synthesis of the trifluorophenyl-pyrazole core of these fungicides.

Hypothetical Signaling Pathway of SDHI Fungicides

Caption: Inhibition of Succinate Dehydrogenase by SDHI Fungicides.

Experimental Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

A general synthetic route could involve the following steps:

-

Claisen Condensation: React this compound with a suitable ester (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.

-

Pyrazole Ring Formation: Cyclization of the 1,3-diketone with hydrazine or a substituted hydrazine to yield the trifluorophenyl-pyrazole core.

-

Carboxylation and Amide Coupling: Conversion of a substituent on the pyrazole ring to a carboxylic acid, followed by activation (e.g., with thionyl chloride) and coupling with a desired amine to form the final pyrazole carboxamide.

Workflow for Synthesis of a Pyrazole Carboxamide Fungicide

Caption: General synthetic workflow for a pyrazole carboxamide fungicide.

Application in Herbicide Development

The electron-withdrawing nature of the trifluorophenyl group can be exploited in the design of herbicides. This moiety can be part of molecules that inhibit key plant enzymes or disrupt essential biological processes.

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors

Many commercial herbicides act by inhibiting the PPO enzyme, leading to the accumulation of toxic protoporphyrin IX and subsequent plant death. The 2',4',5'-trifluorophenyl group can be incorporated into various heterocyclic systems, such as triazoles, that are known to exhibit PPO-inhibiting activity.

Experimental Protocol: Synthesis of a Hypothetical Triazole Herbicide

-

Synthesis of a Trifluorophenyl-substituted Intermediate: this compound can be chemically modified, for example, through a Willgerodt-Kindler reaction to form a thioamide, which can then be used to construct a triazole ring.

-

Triazole Ring Formation: The intermediate is reacted with a suitable reagent, such as a hydrazine derivative, to form the triazole ring.

-

Further Functionalization: The triazole ring can be further functionalized to enhance its herbicidal activity and selectivity.

Application in Insecticide Development

The trifluorophenyl group is also found in several classes of modern insecticides, including isoxazolines. These insecticides often target the nervous system of insects.

Synthesis of Isoxazoline Insecticides

Isoxazoline insecticides are potent modulators of insect GABA-gated chloride channels. The synthesis of such compounds can potentially start from this compound.

Experimental Protocol: Synthesis of a Hypothetical Isoxazoline Insecticide

-

Chalcone Formation: this compound undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone.

-

Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazoline ring.

-

N-Functionalization: The nitrogen atom of the isoxazoline ring can be further substituted to optimize insecticidal activity.

Logical Relationship in Agrochemical Discovery

Caption: The process of agrochemical discovery starting from a key intermediate.

Quantitative Data

As specific agrochemicals derived from this compound are not detailed in the available literature, a table of quantitative efficacy data (e.g., IC₅₀, LD₅₀, or EC₅₀ values) cannot be provided at this time. The development of such a table would require the synthesis and biological evaluation of novel compounds derived from this precursor.

Conclusion

This compound holds significant potential as a foundational building block in the development of new and effective agrochemicals. Its trifluorinated phenyl ring is a key pharmacophore that can be integrated into a variety of molecular scaffolds to target different biological pathways in fungi, plants, and insects. While concrete examples of commercialized agrochemicals directly derived from this starting material are not readily found, the synthetic routes and potential applications outlined here provide a strong rationale for its continued investigation by researchers and scientists in the agrochemical industry. Further research focused on synthesizing and screening libraries of compounds derived from this compound is warranted to unlock its full potential in developing the next generation of crop protection solutions.

Application Notes and Protocols for the Analytical Detection of 2',4',5'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its detection and quantification are critical for ensuring the quality and purity of raw materials, monitoring reaction progress, and assessing the final product in drug development and manufacturing. This document provides detailed analytical methods for the detection and quantification of this compound, including protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol [1] |

| CAS Number | 129322-83-4[1] |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol. |

Spectroscopic Data

-

¹H NMR: Spectral data available.[2]

-

¹³C NMR: Spectral data available.

-

¹⁹F NMR: Spectral data available.

-

Infrared (IR) Spectroscopy: Key absorption bands can be observed, characteristic of the carbonyl group and C-F bonds.[1]

-

Mass Spectrometry (MS): The compound is amenable to analysis by GC-MS, with characteristic fragmentation patterns.[1]

Analytical Methods

Two primary analytical methods are recommended for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and wide availability in quality control laboratories.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable volatile solvent such as acetonitrile or methanol to a final concentration within the calibration range (e.g., 1-100 µg/mL).

-

If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-300) |

| SIM Ions | m/z 174 (Molecular Ion), 159, 131[1] |

3. Data Analysis:

-

Identify this compound by its retention time and the presence of characteristic ions in the mass spectrum.

-

For quantification, construct a calibration curve by plotting the peak area of the target analyte against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of the GC-MS method, based on established guidelines for analytical method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It offers a robust alternative to GC-MS for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile:water mixture) to a final concentration within the calibration range (e.g., 1-200 µg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | UV-Vis Detector |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. A starting point could be Acetonitrile:Water (60:40 v/v). Addition of 0.1% trifluoroacetic acid (TFA) may improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

3. Data Analysis:

-

Identify this compound by its retention time.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Parameters (Expected)

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 0.2 - 2 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

HPLC-UV Workflow

Caption: Workflow for the HPLC-UV analysis of this compound.

Method Selection Logic

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.

Caption: Decision logic for selecting an analytical method.

Conclusion

The GC-MS and HPLC-UV methods outlined in this document provide reliable and robust approaches for the detection and quantification of this compound. The choice of method will depend on the specific analytical needs, including sensitivity, selectivity, and sample throughput. Proper method validation should be performed in accordance with regulatory guidelines to ensure the accuracy and reliability of the results.

References

Synthetic Routes to Derivatives of 2',4',5'-Trifluoroacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2',4',5'-trifluoroacetophenone and its derivatives. The methodologies outlined are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making these compounds attractive building blocks in drug discovery. This document details several synthetic strategies, including Friedel-Crafts acylation, Grignard reactions, and palladium-catalyzed cross-coupling reactions, to access a variety of this compound derivatives.

Friedel-Crafts Acylation for the Synthesis of this compound

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2] In this case, 1,2,4-trifluorobenzene is acylated using an acetylating agent in the presence of a strong Lewis acid catalyst.[3]

Reaction Scheme:

References

Application Notes and Protocols: 2',4',5'-Trifluoroacetophenone in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',5'-Trifluoroacetophenone is a fluorinated organic compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] While extensive research highlights the catalytic applications of other isomers, such as 2,2,2-trifluoroacetophenone, current scientific literature does not prominently feature this compound as a direct catalyst or a common precursor for catalytic systems. Its primary role lies in its function as a key building block, where the trifluorinated phenyl moiety can be incorporated into larger structures to enhance pharmacological or biological properties.[1][2] The presence of fluorine atoms can significantly improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

This document provides an overview of its application as a synthetic intermediate and offers a general protocol for its use in constructing more complex molecular architectures.

Application as a Synthetic Intermediate

This compound serves as a valuable starting material for introducing a trifluorinated phenyl group into a target molecule.[1][2] Its chemical structure, featuring a reactive ketone group, allows for a variety of chemical transformations. These include, but are not limited to:

-

Condensation Reactions: The ketone can react with amines to form Schiff bases or with other carbonyl compounds in aldol-type reactions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, which can be a chiral center in asymmetric synthesis.

-

Alpha-Functionalization: The protons on the methyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds.

These reactions make this compound a versatile precursor for creating a wide range of more complex, fluorinated molecules with potential applications in medicinal chemistry and material science.[1][2]

The following diagram illustrates the role of this compound as a building block in a generalized synthetic workflow.

Caption: Synthetic workflow using this compound.

Experimental Protocols

Due to the absence of specific catalytic applications in the literature, a detailed experimental protocol for a catalytic reaction cannot be provided. Instead, a general protocol for a representative synthetic transformation, a Knoevenagel condensation, is presented below to illustrate its use as a synthetic intermediate. This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Protocol: Knoevenagel Condensation of this compound with an Active Methylene Compound

Objective: To synthesize a substituted alkene by reacting this compound with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., toluene, ethanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq), to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired condensed product.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

The following diagram illustrates the logical flow of the described experimental protocol.

Caption: Experimental workflow for Knoevenagel condensation.

Quantitative Data

As there are no specific catalytic applications of this compound reported in the reviewed literature, a table summarizing quantitative catalytic data (e.g., yields, enantiomeric excess, turnover numbers) cannot be provided. The yield and purity of products derived from this compound as a synthetic intermediate are highly dependent on the specific reaction, substrates, and conditions used.

Conclusion

While this compound is not established as a catalyst in the current body of scientific literature, it remains a compound of significant interest for researchers and professionals in drug development and materials science. Its value lies in its role as a versatile synthetic intermediate for the introduction of a trifluorinated phenyl moiety into novel molecules. The protocols and workflows provided herein are intended to serve as a general guide for its application in synthetic organic chemistry.

References

Application Notes: 2',4',5'-Trifluoroacetophenone in the Synthesis of Fluorinated Compounds

Introduction

2',4',5'-Trifluoroacetophenone is a versatile fluorinated ketone that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] Its trifluorinated phenyl ring makes it a valuable building block in medicinal chemistry and material science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as increasing lipophilicity and metabolic stability, which can lead to enhanced biological activity and improved bioavailability in drug candidates.[1][2] This compound is particularly instrumental in the synthesis of complex molecular architectures, including fluorinated chalcones and pyrazoles, which are scaffolds for potent therapeutic agents.[1][3][4]

Application 1: Synthesis of Fluorinated Chalcones

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] this compound is an excellent starting material for producing fluorinated chalcone derivatives via the Claisen-Schmidt condensation reaction.[3]

General Synthesis Workflow

The synthesis of fluorinated chalcones and their subsequent conversion to pyrazoles is a common strategy in medicinal chemistry. The workflow begins with the base-catalyzed condensation of this compound with a substituted benzaldehyde, followed by a cyclization reaction with hydrazine to yield the corresponding pyrazole.

Caption: General workflow for the synthesis of fluorinated chalcones and pyrazoles.

Experimental Protocol 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation